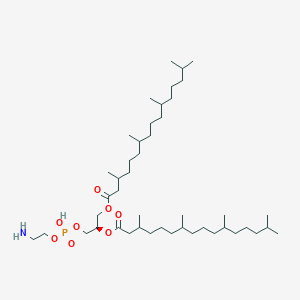

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) est un lipide phosphatidylethanolamine composé de chaînes alkyles de polyisoprène . Il est couramment utilisé comme co-lipide dans diverses applications de recherche scientifique, en particulier dans la formulation de liposomes et autres systèmes de délivrance à base de lipides .

Applications De Recherche Scientifique

DPyPE is widely used in scientific research due to its unique properties:

Mécanisme D'action

Target of Action

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid, a major component of cell membranes . It interacts with other lipids and proteins within the cell membrane, playing a crucial role in maintaining the structural integrity and fluidity of the membrane .

Mode of Action

DPPE is known for its ability to form stable bilayers and vesicles, which are essential structures in biological membranes . These structures serve as barriers that separate the internal environment of the cell from the external environment, and also play a role in signal transduction and transport of substances across the membrane .

Biochemical Pathways

As a component of cell membranes, DPPE is involved in various biochemical pathways related to cell signaling, transport of substances, and maintenance of cell homeostasis . The specific pathways affected by dppe can vary depending on the cell type and physiological conditions .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed and distributed within the body through lipid transport mechanisms . Its metabolism and excretion would also be expected to follow the pathways typical for lipid molecules .

Result of Action

The primary result of DPPE’s action is the formation of stable, fluid cell membranes . This contributes to the proper functioning of cells and the organism as a whole. In addition, DPPE-containing membranes can influence cellular processes such as signal transduction and transport of substances .

Action Environment

The action of DPPE can be influenced by various environmental factors. For instance, temperature can affect the fluidity of DPPE-containing membranes . Additionally, the presence of other lipids and proteins in the membrane can also influence the behavior of DPPE .

Analyse Biochimique

Biochemical Properties

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in various biochemical reactions, particularly in the formation and stabilization of lipid bilayers. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipases, which hydrolyze phospholipids, and with membrane proteins that are involved in cell signaling and transport. The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of the phospholipid, allowing it to integrate into biological membranes and influence their fluidity and functionality .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating membrane properties, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this phospholipid into cell membranes can alter the activity of membrane-bound enzymes and receptors, thereby impacting signal transduction and metabolic pathways . Additionally, it can affect the permeability and fluidity of the membrane, influencing the transport of ions and molecules across the cell membrane .

Molecular Mechanism

The molecular mechanism of action of this compound involves its integration into lipid bilayers, where it can interact with other lipids and proteins. This compound can bind to specific sites on membrane proteins, influencing their conformation and activity. It can also modulate enzyme activity by either inhibiting or activating them, depending on the context. Furthermore, this compound can affect gene expression by altering the physical properties of the membrane, which can influence the localization and function of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this phospholipid can lead to changes in membrane composition and properties, which can affect cell viability and function. Additionally, the stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes. In some cases, high doses of this compound may cause toxic or adverse effects, such as membrane disruption and cell death. It is important to carefully control the dosage in experimental studies to avoid these potential negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into phospholipid biosynthesis pathways, where it interacts with enzymes such as phospholipases and acyltransferases. These interactions can influence the overall metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the balance of different lipid species in the membrane, impacting cellular function and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the phospholipid to different cellular compartments and tissues. The localization and accumulation of this compound can be influenced by factors such as membrane composition, the presence of other lipids, and the activity of transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayers of cellular membranes. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may be directed to the plasma membrane, endoplasmic reticulum, or other organelles involved in lipid metabolism and signaling. The localization of this compound can affect its activity and function, influencing various cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

DPyPE est synthétisé par estérification de la phosphoéthanolamine avec le chlorure de diphytanoyle. La réaction implique généralement l'utilisation d'une base, telle que la triéthylamine, pour neutraliser le sous-produit acide chlorhydrique . La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse des liaisons esters.

Méthodes de production industrielle

Dans les milieux industriels, DPyPE est produit en plus grandes quantités en utilisant des voies de synthèse similaires, mais avec des conditions de réaction optimisées pour augmenter le rendement et la pureté. Le processus implique une surveillance et un contrôle continus des paramètres de réaction tels que la température, le pH et les concentrations des réactifs .

Analyse Des Réactions Chimiques

Types de réactions

DPyPE subit diverses réactions chimiques, notamment :

Oxydation : DPyPE peut être oxydé pour former des dérivés d'acide phosphatidique.

Substitution : Le groupe amino de la phosphoéthanolamine peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Principaux produits formés

Oxydation : Dérivés d'acide phosphatidique.

Hydrolyse : Phosphoéthanolamine et alcool diphytanoyle.

Substitution : Divers dérivés de phosphoéthanolamine substitués.

Applications de recherche scientifique

DPyPE est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : DPyPE est utilisé dans la synthèse de liposomes et autres systèmes de délivrance à base de lipides.

Biologie : Il est utilisé dans l'étude de la dynamique des membranes et des interactions lipides-protéines.

Mécanisme d'action

DPyPE exerce ses effets en s'intégrant dans les bicouches lipidiques et en modifiant leurs propriétés physiques. Il interagit avec d'autres lipides et protéines dans la membrane, affectant la fluidité, la perméabilité et la fonction des protéines de la membrane . Les chaînes alkyles de polyisoprène de DPyPE contribuent à sa capacité unique à moduler la dynamique des membranes .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dioléoyl-sn-glycero-3-phosphoéthanolamine (DOPE) : Comme DPyPE, DOPE est utilisé dans la formulation de liposomes et de nanoparticules lipidiques.

1,2-Dipalmitoyl-sn-glycero-3-phosphoéthanolamine (DPPE) : Un autre lipide phosphatidylethanolamine utilisé dans les études de membranes et la préparation de liposomes.

Unicité de DPyPE

DPyPE est unique en raison de ses chaînes alkyles de polyisoprène, qui confèrent des propriétés physiques distinctes par rapport à d'autres lipides phosphatidylethanolamine. Ces propriétés comprennent une fluidité et une stabilité accrues de la membrane, ce qui rend DPyPE particulièrement utile dans les applications nécessitant des bicouches lipidiques robustes .

Propriétés

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPHMKQBBCKEFO-DHYROEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H90NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

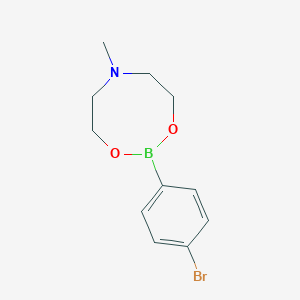

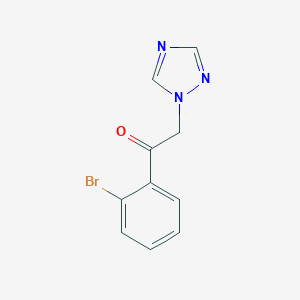

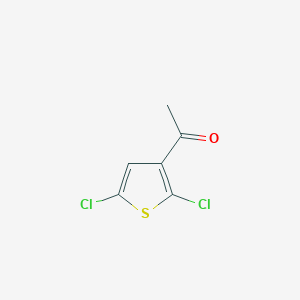

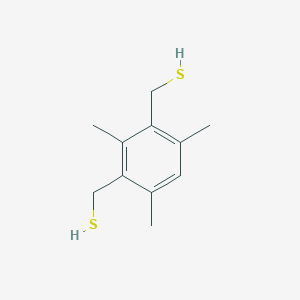

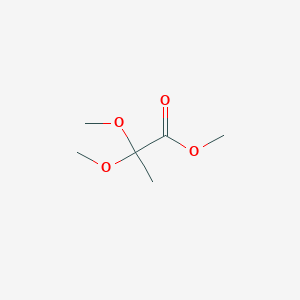

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of DiPhyPE in lipid bilayer models?

A: DiPhyPE is a synthetic phospholipid often employed in constructing artificial lipid bilayer models, such as those supported on porous silicon substrates []. Its branched-chain structure contributes to the formation of stable membranes, mimicking natural cell membranes for studying membrane proteins and their interactions.

Q2: How does DiPhyPE contribute to the study of transmembrane proteins?

A: Research indicates that DiPhyPE, alongside other phospholipids like 1,2-diphytanoyl-sn-glycero-3-phosphoserine, can be used to form stable lipid bilayers on porous silicon []. These bilayers serve as platforms for incorporating transmembrane proteins like the Epithelial Sodium Channel. This allows researchers to study the protein's behavior in a controlled, membrane-like environment using techniques like Atomic Force Microscopy [].

Q3: Can DiPhyPE be used to enhance gene delivery?

A: Yes, research suggests that DiPhyPE can act as a helper lipid in conjunction with cationic lipids to improve the transfection efficiency of polyanionic molecules, particularly nucleic acids, into mammalian cells []. This approach holds potential for developing more effective gene delivery systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)